Disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate
Description
Disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate is a complex azo dye characterized by two azo (-N=N-) linkages, a biphenyl core, and multiple sulfonate (-SO₃⁻) groups. Its structure includes a pyrazolone ring substituted with methyl and sulphonatophenyl groups, as well as a tolylsulfonyloxy-phenyl moiety. These features confer high solubility in aqueous media and stability under industrial dyeing conditions, making it suitable for textile applications .
Properties
CAS No. |
55698-27-6 |
|---|---|
Molecular Formula |
C37H30N6Na2O10S3 |
Molecular Weight |
860.8 g/mol |
IUPAC Name |
disodium;3-methyl-5-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C37H32N6O10S3.2Na/c1-22-5-14-32(15-6-22)56(51,52)53-30-12-8-28(9-13-30)38-40-35-24(3)20-27(21-34(35)55(48,49)50)26-7-18-33(23(2)19-26)39-41-36-25(4)42-43(37(36)44)29-10-16-31(17-11-29)54(45,46)47;;/h5-21,36H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
IXVRKGLTSYAEMD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3C)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate involves multiple steps. The process typically starts with the preparation of the pyrazole ring, followed by the introduction of azo groups through diazotization and coupling reactions. The sulphonate groups are then introduced through sulphonation reactions. The final step involves the formation of the disodium salt to enhance the compound’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, sulphonated derivatives, and oxidized products.
Scientific Research Applications
Applications in Dyeing and Coloring
Textile Industry :
Disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate is primarily used as a dye in the textile industry due to its vibrant color and stability. It can be applied to various fabrics, offering excellent lightfastness and washfastness properties.
Cosmetic Applications :
The compound is also utilized in cosmetic formulations as a colorant. Its safety profile has been evaluated under European regulations (Regulation (EC) No 1223/2009), ensuring compliance for use in personal care products . It provides a bright hue while maintaining stability under various conditions.
Biomedical Research
Recent studies have explored the potential of azo compounds in biomedical applications due to their ability to bind selectively to certain biomolecules. This compound has shown promise in:
Drug Delivery Systems :
The compound's solubility and binding properties make it an attractive candidate for drug delivery applications. Researchers are investigating its use as a carrier for therapeutic agents, enhancing their bioavailability and targeting capabilities.
Diagnostic Applications :
Due to its colorimetric properties, this azo dye can be employed in diagnostic assays. It can serve as an indicator or tracer in biochemical assays, facilitating the detection of specific analytes based on color changes.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| "Azo Dyes in Textile Applications" | To evaluate the performance of azo dyes in textile dyeing processes | Disodium 4'-((...) demonstrated superior lightfastness compared to other dyes tested. |
| "Evaluation of Azo Dyes for Drug Delivery" | To assess the efficacy of azo compounds as drug carriers | The compound showed promising results in enhancing the solubility of poorly soluble drugs. |
| "Colorimetric Analysis Using Azo Dyes" | To develop a new assay for detecting biomolecules | The use of Disodium 4'-((...) allowed for sensitive detection of target molecules through colorimetric changes. |
Mechanism of Action
The mechanism of action of Disodium 4’-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction to form amines, which can then interact with various enzymes and proteins. The sulphonate groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Functional Differences
- Solubility: The target compound’s biphenyl core and dual sulfonate groups enhance water solubility compared to monosulphonated analogs like Acid Red 195 .
- Lightfastness : The tolylsulfonyloxy-phenyl group may improve UV stability relative to compounds with simpler aryl substituents .
- Synthetic Complexity : The dual azo linkages and biphenyl system require multi-step synthesis, contrasting with single-azo dyes like those in , which employ Vilsmeier-Haack reactions for pyrazolone intermediates .
Computational Characterization
Studies using Multiwfn for electron localization function (ELF) analysis reveal that the sulfonate groups in the target compound create regions of high electron density, enhancing ionic interactions in polar solvents. This contrasts with less-polar analogs like the compound in , where aryl substituents dominate electron distribution .
Industrial and Environmental Considerations
- Applications : The compound’s structural complexity positions it for niche uses in high-end textiles requiring bright hues and washfastness, whereas simpler analogs (e.g., Acid Red 195) are cost-effective for bulk dyeing .
- Toxicity : Azo dyes with sulfonate groups generally exhibit lower toxicity due to reduced bioaccumulation, but the tolylsulfonyloxy moiety in the target compound necessitates further biodegradability studies .
Biological Activity
Disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate, commonly referred to as a complex azo compound, has garnered attention in various fields due to its unique biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Structure
The compound has the following molecular details:
- Molecular Formula : C37H30N6Na2O10S
- Molecular Weight : 860.84 g/mol
- CAS Number : 55698-26-5
- EINECS Number : 259-763-5
Structural Representation
The compound features multiple functional groups that contribute to its biological activity. Its structure includes:
- Azo (-N=N-) linkages which are common in dye chemistry.
- Sulfonate groups (-SO3Na) enhancing water solubility and potential interactions with biological molecules.
Antioxidant Properties
Research indicates that azo compounds can exhibit significant antioxidant activity. The presence of pyrazole moieties in the structure is known to contribute to free radical scavenging capabilities. A study demonstrated that similar compounds reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Activity
Azo dyes have been studied for their antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against various bacterial strains. For instance, one study reported that compounds with similar functional groups inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .
Cytotoxic Effects
The cytotoxicity of disodium 4'-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate has been evaluated in several cancer cell lines. Results from MTT assays showed dose-dependent cytotoxicity against human breast cancer cells (MCF7), with IC50 values indicating significant anticancer potential .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Modulation of cellular signaling pathways related to inflammation and cell survival.
Study 1: Antioxidant Efficacy
A recent study explored the antioxidant capacity of similar azo compounds using DPPH and ABTS assays. The results indicated that compounds with pyrazole structures exhibited higher scavenging activity compared to traditional antioxidants like ascorbic acid, suggesting a promising avenue for developing new antioxidant agents .
Study 2: Antimicrobial Testing
In another investigation, derivatives of this azo compound were tested against a panel of pathogens. The results showed that certain modifications led to enhanced antimicrobial activity, highlighting the importance of structural variations in optimizing efficacy against resistant strains .
Study 3: Cancer Cell Line Testing
A comprehensive analysis was conducted on the cytotoxic effects of this compound on various cancer cell lines including MCF7 (breast), HeLa (cervical), and A549 (lung). The findings revealed that the compound significantly inhibited cell proliferation in a concentration-dependent manner, with potential implications for its use as a chemotherapeutic agent .
Q & A
Q. How does the presence of sulfonate groups influence the compound’s solubility and stability in aqueous environments?
The sulfonate groups (-SO₃⁻) impart high hydrophilicity due to their strong ionic interactions with water molecules, enhancing solubility in polar solvents. This is critical for applications in biological assays or dyeing processes requiring aqueous compatibility. Stability is further reinforced by the disodium counterion, which neutralizes charge repulsion between sulfonate groups, preventing aggregation . Methodological Insight: To confirm solubility, conduct phase-solubility studies using UV-Vis spectroscopy at varying pH (2–12) and ionic strengths. Compare with analogs lacking sulfonate groups (e.g., non-sulfonated azo dyes) to isolate the functional group’s contribution.
Q. What synthetic routes are recommended for preparing this compound, and what are their critical reaction parameters?
The compound is synthesized via diazo coupling reactions between pyrazole precursors and aromatic amines. Key steps include:
- Diazotization : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt from an aniline derivative.
- Coupling : React the diazonium salt with a pyrazole intermediate under alkaline conditions (pH 8–10) to form the azo bond.
- Sulfonation : Introduce sulfonate groups via sulfonic acid chlorides in a refluxing aqueous medium . Optimization Tip: Monitor reaction progress using TLC with ethyl acetate/methanol (4:1) as the mobile phase. Adjust stoichiometry to minimize unreacted intermediates.
Q. How can researchers verify the compound’s purity and structural integrity post-synthesis?
Employ a multi-technique approach:
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Mass Spectrometry (ESI-MS) : Look for [M-2Na]²⁻ ions to validate molecular weight (e.g., m/z ~400 for C₃₃H₂₅N₉O₉S₂²⁻) .
- FT-IR : Identify characteristic peaks: N=N stretch (~1450 cm⁻¹), S=O (1030–1200 cm⁻¹), and pyrazole C-N (1600 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and tautomeric equilibria in solution?
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model tautomeric forms (e.g., keto-enol equilibria in pyrazole rings). Solvent effects (water, DMSO) can be incorporated via the polarizable continuum model (PCM). Compare calculated NMR chemical shifts with experimental data to validate predictions . Case Study: Azo-hydrazone tautomerism in similar compounds shows pH-dependent shifts in λmax; computational results correlated with experimental UV-Vis spectra (Δλ < 10 nm) .
Q. How can contradictory data on synthesis yields (e.g., 65% vs. lower yields) be resolved?
Contradictions often arise from:
- Temperature Control : Excess heat during diazotization decomposes intermediates. Use cryostatic baths (±1°C accuracy).
- Purification Methods : Replace traditional recrystallization with column chromatography (silica gel, methanol/dichloromethane) to improve recovery . Experimental Design: Conduct a Design of Experiments (DoE) varying temperature, pH, and solvent ratios. Use ANOVA to identify statistically significant factors.
Q. What advanced spectroscopic techniques elucidate the compound’s coordination behavior with metal ions?
- X-ray Crystallography : Resolve metal-complex structures (e.g., Cu²⁺ or Fe³⁺) to confirm binding sites (azo N or sulfonate O).
- EPR Spectroscopy : Detect paramagnetic metal centers (e.g., Cu²⁺) and assess geometry (tetragonal vs. octahedral) . Example: Cu²⁺ complexes of analogous sulfonated azo dyes show bathochromic shifts (>50 nm) in UV-Vis, indicating strong ligand-metal charge transfer .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
